![molecular formula C9H7N3O4S B1348724 [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid CAS No. 19951-24-7](/img/structure/B1348724.png)
[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid
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Overview
Description
“[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” is a compound that contains a benzimidazole scaffold . Benzimidazole is an important heterocyclic pharmacophore, which is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities . This compound is a derivative of benzimidazole and has a molecular formula of C9H7N3O4S .
Molecular Structure Analysis
The molecular structure of “[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” is characterized by a benzimidazole ring fused with a five-membered imidazole ring . The benzimidazole nucleus is an isostructural pharmacophore of naturally occurring active biomolecules . The structure–activity relationship (SAR) analyses of benzimidazoles highlight that the substituent’s tendency and position on the benzimidazole ring significantly contribute to the biological activity .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have been found to exhibit potent antimicrobial activity . For instance, one study reported that a benzimidazole derivative exhibited potent in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .
Anticancer Activity
Benzimidazole derivatives have been found to have significant anticancer properties . They are being extensively explored as potential chemotherapeutic agents in diverse clinical conditions .
Antiviral Activity
Benzimidazole derivatives have been reported to have antiviral properties . For instance, a study reported that 1-isopropylsulfonyl-2-amine benzimidazoles emerged as a potent antiviral agent with an IC50 value of 0.7 μM during the identification of new classes of hepatitis B virus inhibitors .
Antiparasitic Activity
Benzimidazole derivatives have been found to have antiparasitic properties . They have been found to greatly benefit in the treatment of parasitic diseases .
Anti-Inflammatory Activity
Benzimidazole derivatives have been found to have anti-inflammatory properties . A novel series of N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide derivatives was synthesized and evaluated for in vivo (rat paw oedema) for their anti-inflammatory activity using carrageenan-induced rat paw oedema model .
Antihypertensive Activity
Benzimidazole derivatives have been found to have antihypertensive properties . They have been used in the treatment of hypertension .
Future Directions
Benzimidazole derivatives have shown promising therapeutic potential and several are undergoing human trials . Future research could focus on overcoming challenges such as drug resistance, costly and tedious synthetic methods, and lack of structural information of receptors . Further studies could also explore the synthesis, characterization, and biological evaluation of “[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” and its derivatives.
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole compounds have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Benzimidazole compounds are known to interact with their targets in various ways, leading to a wide range of effects .
Biochemical Pathways
Benzimidazole compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzimidazole compounds are known to have a wide range of effects due to their diverse biological activities .
properties
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c13-8(14)4-17-9-10-6-2-1-5(12(15)16)3-7(6)11-9/h1-3H,4H2,(H,10,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTHPGGRKWIUEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351377 |
Source
|
Record name | SBB039278 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid | |
CAS RN |
19951-24-7 |
Source
|
Record name | SBB039278 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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